Enantiomeric Purity: Single (3AS,6aS) Enantiomer vs. Racemic Mixture
The target compound is the single (3AS,6aS) enantiomer, whereas the commonly available racemic mixture (rac-(3aR,6aR)-hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]) is a 1:1 composite of both (3aR,6aR) and (3aS,6aS) forms [1]. While exact enantiomeric excess (ee) values are not publicly disclosed, the principle that opposite enantiomers can exhibit substantially different binding affinities, metabolic rates, and toxicities is well-established in drug development, as highlighted by the FDA guidance on stereoisomeric drugs [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (3AS,6aS) single enantiomer |
| Comparator Or Baseline | racemic mixture (rac-(3aR,6aR)-hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]) |
| Quantified Difference | Not quantified; enantiomeric excess not reported for the target compound |
| Conditions | General pharmacological principle of chirality |
Why This Matters
For projects where chirality is critical, starting with a single enantiomer reduces the risk of confounding biological results caused by the less active or differently active antipode, justifying the procurement of the stereochemically defined compound.
- [1] PubChem Compound Summary for CID 124709724, rac-(3aR,6aR)-hexahydro-1H-spiro(cyclopenta(b)pyrrole-3,4'-oxane). National Center for Biotechnology Information, 2025. View Source
- [2] U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. Guidance for Industry, 2019. View Source
